molecular formula C10H17IO2 B13321221 3-(Cyclopentylmethoxy)-4-iodooxolane

3-(Cyclopentylmethoxy)-4-iodooxolane

Cat. No.: B13321221
M. Wt: 296.14 g/mol
InChI Key: AQCBHNIGGXTSSQ-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethoxy)-4-iodooxolane is an organic compound that features a cyclopentylmethoxy group and an iodine atom attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylmethoxy)-4-iodooxolane typically involves the reaction of cyclopentylmethanol with an appropriate oxolane derivative, followed by iodination. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylmethoxy)-4-iodooxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom or other substituents.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted oxolanes.

Scientific Research Applications

3-(Cyclopentylmethoxy)-4-iodooxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethoxy)-4-iodooxolane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopentylmethoxy)-4-bromooxolane: Similar structure but with a bromine atom instead of iodine.

    3-(Cyclopentylmethoxy)-4-chlorooxolane: Similar structure but with a chlorine atom instead of iodine.

    3-(Cyclopentylmethoxy)-4-fluorooxolane: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

3-(Cyclopentylmethoxy)-4-iodooxolane is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The iodine atom can participate in halogen bonding and other non-covalent interactions, making this compound valuable in various research applications.

Properties

Molecular Formula

C10H17IO2

Molecular Weight

296.14 g/mol

IUPAC Name

3-(cyclopentylmethoxy)-4-iodooxolane

InChI

InChI=1S/C10H17IO2/c11-9-6-12-7-10(9)13-5-8-3-1-2-4-8/h8-10H,1-7H2

InChI Key

AQCBHNIGGXTSSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2COCC2I

Origin of Product

United States

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